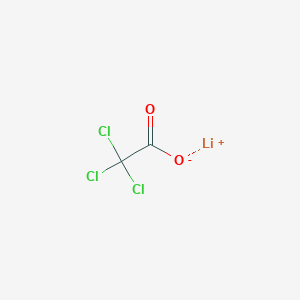

Lithium trichloroacetate

Description

Contextualization within Organolithium and Halogenated Carboxylate Chemistry

Lithium trichloroacetate (B1195264) holds a distinct position at the intersection of organolithium and halogenated carboxylate chemistry. Organolithium reagents are a fundamental class of compounds in organic synthesis, characterized by a highly polar carbon-lithium bond that renders the carbon atom strongly nucleophilic and basic. wikipedia.orgmt.comlibretexts.org This reactivity allows for a vast array of carbon-carbon bond-forming reactions and deprotonations. wikipedia.orgnih.gov

Within this broad class, lithium trichloroacetate is unique. While typical organolithium reagents feature a direct bond between lithium and a carbon atom of an alkyl or aryl group, this compound is a salt of a halogenated carboxylic acid. doubtnut.com Halogenated carboxylic acids and their derivatives are characterized by the presence of one or more halogen atoms, which significantly influence the molecule's electronic properties and reactivity. ethz.ch The trichloromethyl group in this compound makes the carboxylate a good leaving group, a feature central to its primary application.

The primary importance of this compound in this context is its role as a precursor to dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. wikipedia.orglibretexts.org The generation of this species from this compound bridges the gap between the chemistry of metallic salts of carboxylates and the vast field of carbene chemistry.

Historical Development of Research on Trichloroacetate Salts

The study of trichloroacetate salts is rooted in the 19th-century discovery of trichloroacetic acid. rsc.orgd-nb.info The use of trichloroacetate salts as a source of dichlorocarbene became a significant area of research in the mid-20th century. Notably, the thermal decomposition of sodium trichloroacetate was established as a method for generating dichlorocarbene for addition to olefins. oregonstate.edu This method provided an alternative to the use of chloroform (B151607) and strong bases, offering a pathway to dichlorocyclopropanes under neutral conditions. oregonstate.edu

Early work demonstrated that the efficiency of these reactions was dependent on factors such as the solvent and the concentration of the olefin. oregonstate.edu These foundational studies on sodium trichloroacetate paved the way for the investigation of other trichloroacetate salts, including the lithium salt, as carbene precursors. The development of various methods for dichlorocarbene generation highlights the ongoing quest for milder, more efficient, and more selective synthetic tools.

Contemporary Research Trajectories and Scientific Significance of this compound

In modern organic synthesis, this compound continues to be a valuable reagent, primarily for the in situ generation of dichlorocarbene. This reactive intermediate is a key component in the synthesis of gem-dichlorocyclopropanes, which are important structural motifs in various biologically active molecules and versatile synthetic intermediates. rsc.org The reaction of dichlorocarbene with alkenes is a powerful method for constructing the cyclopropane (B1198618) ring, a structural feature present in numerous natural products and pharmaceuticals. rsc.org

Recent research has explored the use of this compound in various synthetic transformations. For instance, it has been employed in the Ciamician-Dennstedt rearrangement for the ring expansion of azaheterocycles, showcasing its utility in skeletal editing of complex molecules. rsc.orgd-nb.info The reaction of dichlorocarbene, generated from precursors like this compound, with various functional groups continues to be an active area of investigation.

The table below summarizes various precursors for dichlorocarbene, highlighting the position of trichloroacetate salts within this chemical space.

| Precursor | Reagents/Conditions | Key Features | Reference(s) |

| Chloroform | Strong base (e.g., KOH, KOt-Bu), often with a phase-transfer catalyst | Well-established and widely used method. | wikipedia.orglibretexts.org |

| Trichloroacetate Salts (e.g., Sodium, Lithium) | Thermal decomposition | Generates dichlorocarbene under neutral conditions. | oregonstate.edu |

| Ethyl Trichloroacetate | Sodium methoxide | Another ester-based precursor. | wikipedia.org |

| Phenyl(trichloromethyl)mercury | Thermal decomposition | A toxic but effective reagent. | wikipedia.org |

| Dichlorodiazirine | Photolysis | A nitrogen-containing precursor that generates dichlorocarbene upon irradiation. | nih.gov |

| Carbon Tetrachloride | Magnesium with ultrasound | A method that avoids strong bases. | wikipedia.org |

The following table outlines some of the key reactions involving dichlorocarbene generated from precursors such as this compound.

| Reactant Type | Product Type | Significance | Reference(s) |

| Alkenes | gem-Dichlorocyclopropanes | A fundamental method for the synthesis of cyclopropane rings. | rsc.orgreading.ac.ukresearchgate.net |

| Azaheterocycles (e.g., pyrroles, indoles) | Ring-expanded heterocycles (e.g., pyridines, quinolines) | Useful for skeletal editing and accessing more complex heterocyclic systems. | rsc.orgd-nb.inforsc.org |

| Primary Amines | Isocyanides | Known as the carbylamine reaction. | wikipedia.org |

The continued exploration of this compound and other dichlorocarbene precursors in organic synthesis underscores their importance in accessing diverse and complex molecular architectures.

Structure

3D Structure of Parent

Properties

CAS No. |

19326-49-9 |

|---|---|

Molecular Formula |

C2Cl3LiO2 |

Molecular Weight |

169.3 g/mol |

IUPAC Name |

lithium;2,2,2-trichloroacetate |

InChI |

InChI=1S/C2HCl3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

InChI Key |

HOIXWIJGBXDJIX-UHFFFAOYSA-M |

SMILES |

[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |

Isomeric SMILES |

[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |

Canonical SMILES |

[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |

Other CAS No. |

19326-49-9 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Direct Synthesis Strategies for Lithium Trichloroacetate (B1195264)

The most direct and common method for synthesizing lithium trichloroacetate is through a standard acid-base neutralization reaction. google.com This strategy involves reacting trichloroacetic acid (CCl₃COOH) with a lithium-containing base. Common lithium bases used for this purpose include lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃).

The reaction with lithium hydroxide in an aqueous medium proceeds as follows:

CCl₃COOH + LiOH → CCl₃COOLi + H₂O

This reaction is a straightforward proton transfer where the acidic proton of the carboxylic acid is neutralized by the hydroxide ion, forming water and the lithium salt. Similarly, using lithium carbonate involves the evolution of carbon dioxide gas:

2CCl₃COOH + Li₂CO₃ → 2CCl₃COOLi + H₂O + CO₂

In a typical laboratory preparation, trichloroacetic acid is dissolved in a suitable solvent, often water or an alcohol, and the lithium base is added portion-wise with stirring until the neutralization is complete. The endpoint is typically determined by a pH indicator or a pH meter. Following the reaction, the solvent is removed, often through evaporation, to isolate the crude this compound, which can then be purified. prepchem.com

Precursor Chemistry and Derivatization Reactions Involving Trichloroacetic Acid and its Salts

The primary precursor for this compound is trichloroacetic acid (TCA). slideshare.net The quality of the final salt is highly dependent on the purity of the starting acid. TCA is produced on an industrial scale, most commonly by the exhaustive chlorination of acetic acid at elevated temperatures (140–160 °C). nih.gov This reaction is often facilitated by catalysts such as iron or copper compounds. nih.gov

The reaction is as follows:

CH₃COOH + 3Cl₂ → CCl₃COOH + 3HCl

The resulting TCA is typically isolated from the crude product mixture by crystallization. nih.gov The purity of the TCA is crucial, as impurities like dichloroacetic acid can carry through the synthesis and contaminate the final this compound product. google.com

While direct synthesis from TCA is most common, derivatization from other trichloroacetate salts is also conceptually possible, though less direct. For instance, the synthesis of other alkali metal salts, such as sodium trichloroacetate, follows an analogous neutralization pathway using sodium hydroxide or sodium carbonate. nih.govwikipedia.org

The table below outlines the key precursors and their roles in the synthesis of this compound.

| Compound Name | Chemical Formula | Role in Synthesis |

| Trichloroacetic Acid | CCl₃COOH | Primary acidic precursor |

| Lithium Hydroxide | LiOH | Neutralizing base |

| Lithium Carbonate | Li₂CO₃ | Neutralizing base |

| Acetic Acid | CH₃COOH | Starting material for TCA synthesis |

| Chlorine | Cl₂ | Chlorinating agent for TCA synthesis |

Optimization of Reaction Conditions for Purity and Yield in Synthetic Processes

Optimizing the synthesis of this compound is critical for achieving high purity and maximizing yield, which are essential for both laboratory and potential industrial applications. Key parameters that require careful control include stoichiometry, temperature, solvent choice, and purification methods. prismbiolab.com

Stoichiometry: The molar ratio of reactants significantly impacts the reaction's outcome. tutorchase.com Using a precise 1:1 molar ratio of trichloroacetic acid to lithium hydroxide (or a 2:1 ratio for lithium carbonate) is theoretically ideal. However, in practice, a slight excess of the acid may be used to ensure the complete consumption of the base, which can be difficult to remove during purification. Conversely, a slight excess of the base could lead to a purer product if the unreacted acid is more challenging to separate. The optimal ratio must be determined empirically to balance yield and purity. tutorchase.comteachy.ai

Temperature and Solvent: The neutralization reaction is typically exothermic. Controlling the temperature by slow addition of the base or by using a cooling bath can prevent side reactions and ensure a more controlled process. The choice of solvent is also important; while water is common, other solvents might be chosen to facilitate easier product isolation through crystallization. rsc.org

Purification: The final and most critical step for achieving high purity is the purification of the crude salt. Crystallization is the most common and effective method. swensontechnology.com The crude this compound is dissolved in a minimum amount of a suitable hot solvent, and then the solution is slowly cooled to allow the formation of well-defined, pure crystals, leaving impurities behind in the solvent. condorchem.comgoogle.com The selection of the crystallization solvent is crucial for maximizing the recovery of the pure product. swensontechnology.com Subsequent steps involve filtering the crystals, washing them with a small amount of cold solvent to remove residual impurities, and drying them thoroughly, often under vacuum, to remove any remaining solvent. prepchem.comgoogle.com

The following table provides a representative overview of how reaction parameters can be varied to optimize the synthesis for yield and purity.

| Parameter | Variation | Effect on Yield | Effect on Purity | Rationale |

| Stoichiometry (Acid:Base) | 1:1.05 (Slight excess base) | May slightly decrease yield if product is lost during base removal. | Can increase purity by ensuring all acid reacts. | Unreacted base may be easier to filter out than unreacted acid. |

| 1.05:1 (Slight excess acid) | May increase yield by driving reaction to completion. | May decrease purity if excess acid is difficult to remove. | Excess acid can co-crystallize with the product. | |

| Reaction Temperature | 0-5 °C (Cooling) | Generally neutral effect. | May increase purity by slowing down potential side reactions. | Better control over the exothermic neutralization reaction. |

| 25-40 °C (Ambient/Warm) | May slightly increase reaction rate. | May decrease purity if side reactions are promoted. | Faster reaction but less control. | |

| Purification Method | Single Crystallization | Good yield. | Good purity. | Standard method for removing soluble impurities. |

| Re-crystallization | Lower overall yield due to material loss in each step. | Excellent purity. | A second crystallization step removes further trace impurities. |

Chemical Reactivity and Transformation Mechanisms

Decomposition Pathways of Trichloroacetate (B1195264) Species

The decomposition of the trichloroacetate anion is a well-documented process that primarily involves the loss of carbon dioxide, a reaction known as decarboxylation. The stability of the resulting trichloromethyl anion intermediate plays a crucial role in the kinetics and mechanism of this transformation.

The thermal decomposition of trichloroacetate salts proceeds via a first-order kinetic process. The fundamental reaction involves the breakdown of the trichloroacetate ion (CCl₃COO⁻) to form chloroform (B151607) (CHCl₃) and carbon dioxide (CO₂). The rate-determining step in this decarboxylation is the unimolecular breakdown of the trichloroacetate anion to produce the trichloromethyl carbanion (CCl₃⁻) and carbon dioxide. rsc.org This carbanion is subsequently protonated by a proton source in the medium, such as the solvent or trace amounts of water, to yield chloroform. researchgate.net

The reaction can be represented by the following equation: CCl₃COO⁻ → CCl₃⁻ + CO₂ CCl₃⁻ + H⁺ → CHCl₃

The rate of this decomposition is significantly influenced by the concentration of the trichloroacetate ion. researchgate.net Studies on the thermal decomposition of trichloroacetic acid have shown that the reaction proceeds readily at elevated temperatures. researchgate.net When heated, especially in the presence of caustic alkalies, trichloroacetate can decompose to form chloroform and an alkali carbonate. rsc.org Further heating can lead to the formation of other products, including hydrochloric acid and carbon monoxide. rsc.org

The activation energy for the unimolecular breakdown of the trichloroacetate anion in dimethyl sulfoxide (B87167) (DMSO) has been determined to be 83 kJ mol⁻¹, with an entropy of activation (ΔS‡) of 11 J mol⁻¹ K⁻¹. rsc.org

The solvent environment has a profound impact on the rate and mechanism of trichloroacetate decomposition. The decarboxylation process is significantly faster in polar aprotic solvents compared to protic solvents. rsc.orgnih.gov For instance, the reaction is notably rapid in dimethyl sulfoxide (DMSO) even at room temperature, whereas it is much slower in water, requiring higher temperatures to proceed at a comparable rate. rsc.orgnih.gov

This solvent dependency arises from the differential solvation of the reactant (trichloroacetate anion) and the transition state. rsc.org In polar aprotic solvents like DMSO, the solvent does not chemically participate in the reaction. rsc.org The high reaction rate is attributed to the effective solvation of the transition state, which facilitates the charge separation during the formation of the trichloromethyl anion and carbon dioxide. rsc.org Computational studies suggest that reaction rates tend to increase as solvent polarity decreases, up to a point where the solvent can no longer effectively screen the electrostatic interactions required to form the necessary ionic species. rsc.org

In contrast, in protic solvents like water, the solvent can actively participate in the reaction mechanism, for instance, through protonation steps. rsc.org The rate of decomposition in mixed aqueous solvents, such as water-ethanol solutions, increases with a higher concentration of the organic co-solvent (ethanol). rsc.org This increase in rate correlates with the decrease in the dielectric constant of the medium. rsc.org The relationship, however, is not linear across all solvent compositions, indicating complex solvation effects and the influence of the solvent's internal structure, particularly the hydrogen-bonding network in water-rich solutions. rsc.org

The following table summarizes the effect of different solvents on the decomposition of trichloroacetate species:

| Solvent Type | Examples | Effect on Decomposition Rate | Mechanism Notes |

| Polar Aprotic | DMSO, Acetone, Acetonitrile (B52724) | Fast | Differential solvation of reactant and transition state. Solvent does not chemically participate. rsc.orgnih.gov |

| Protic | Water, Alcohols | Slow | Solvent can chemically participate (e.g., protonation). Strong hydrogen bonding can stabilize the reactant anion. rsc.orgrsc.org |

| Mixed Aqueous | Water-Ethanol | Rate increases with organic co-solvent concentration | Related to decreasing dielectric constant and changes in solvent structure. rsc.org |

This table is generated based on data from the referenced texts.

The primary and most consistently identified by-products of trichloroacetate decomposition are chloroform (CHCl₃) and carbon dioxide (CO₂) . researchgate.net These products result from the core decarboxylation reaction pathway.

Under specific conditions, other by-products can be observed. For example, heating trichloroacetic acid in the presence of water can lead to the formation of phosgene (COCl₂) and hydrochloric acid (HCl) . rsc.org The oxidation of the initial product, chloroform, can also contribute to the formation of carbon dioxide and hydrochloric acid. javeriana.edu.co

Reactant: Trichloroacetate anion (CCl₃COO⁻)

Intermediate: Trichloromethyl anion (CCl₃⁻)

Primary By-products: Chloroform (CHCl₃), Carbon dioxide (CO₂)

Secondary By-products: Phosgene (COCl₂), Hydrochloric acid (HCl), Carbonate (CO₃²⁻) rsc.org

Redox Chemistry of the Trichloroacetate Anion

Beyond simple thermal decarboxylation, the trichloroacetate anion participates in complex redox chemistry, particularly in non-aqueous solvents like acetonitrile. This reactivity involves electron transfer processes and the generation of radical species, leading to a self-catalyzed decomposition mechanism.

In mixtures containing both trichloroacetic acid and its conjugate base, the trichloroacetate ion, a unique self-decarboxylation reaction occurs that is redox-catalyzed by the trichloroacetate ions themselves. rsc.orgnih.govjaveriana.edu.co This process has been observed in acetonitrile solutions and involves a redox reaction between the acid and the anion. rsc.org

The self-decarboxylation mechanism is driven by an intramolecular one-electron exchange within the hydrogen-bonded complex. rsc.orgrsc.org In this electron transfer event, the carboxylate (trichloroacetate anion) loses an electron, generating a highly unstable acyloxy radical (CCl₃COO•). researchgate.netrsc.org

This acyloxy radical undergoes immediate and rapid decomposition, breaking down into carbon dioxide and a trichloromethyl radical (•CCl₃) . researchgate.netrsc.org The formation of these radical species has been supported by experimental evidence, including the detection of chloroform as a final product and signals in Electron Spin Resonance (ESR) experiments. rsc.org

The key steps in the electron transfer and radical formation are:

Complex Formation: Cl₃CCOO⁻ + CCl₃COOH ⇌ [Cl₃CCOO⁻⋯HOOCCCl₃] rsc.org

Intramolecular Electron Transfer: [Cl₃CCOO⁻⋯HOOCCCl₃] → [Cl₃CCOO•⋯•⁻HOOCCCl₃]

Radical Formation: The acyloxy radical rapidly decomposes: CCl₃COO• → •CCl₃ + CO₂ researchgate.netrsc.org

This pathway highlights a significant departure from the purely ionic mechanism of simple thermal decarboxylation, introducing radical intermediates and a complex interplay between the acid and its conjugate base.

Role of Trichloroacetate Derivatives in Catalytic Processes

Trichloroacetate derivatives, particularly trichloroacetic acid itself, play significant roles in various catalytic processes. They can function either as the primary catalyst or, more commonly, as an additive that enhances reaction rates, yields, and selectivities. beilstein-journals.orgbeilstein-journals.orgrsc.org Their utility spans a range of organic transformations, from multicomponent reactions to asymmetric synthesis.

For instance, trichloroacetic acid has been identified as an efficient solid heterogeneous catalyst for the solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net Similarly, it has been used to catalyze the cascade reaction to access benzo[f]chromeno[2,3-h]quinoxalinoporphyrins, proving more effective than other Brønsted acids like DBSA and PTSA or Lewis acids like La(OTf)₃. beilstein-journals.org Furthermore, silica-supported lanthanum and iron trichloroacetates have been developed as reusable, water-compatible Lewis acid catalysts for the synthesis of various heterocyclic compounds, such as 2,4,5-triarylimidazoles and hexahydroquinoline-3-carboxamides. rsc.orgrsc.orgresearchgate.net

In the realm of asymmetric synthesis, where the selective formation of one enantiomer is crucial, trichloroacetic acid often serves as a critical additive. nih.gov The addition of an acidic co-catalyst can significantly influence the performance of the primary chiral catalyst.

In a cinchona-derived primary amine-catalyzed asymmetric aldol (B89426) reaction between 1,1-dimethoxyacetone (B147526) and isatins, trichloroacetic acid was used as an additive. beilstein-journals.org This protocol afforded the desired 3-hydroxyoxindoles in excellent yields (up to 96%) and high enantioselectivities (up to 97% ee). beilstein-journals.org The presence of the acid additive is often crucial for the protonation steps within the catalytic cycle, influencing the reactivity and stereochemical outcome. While other acids like acetic acid and p-toluenesulfonic acid (PTSA) have been used in similar aldol reactions, the choice of acid can be critical for achieving optimal results. beilstein-journals.org

The table below highlights the role of trichloroacetate derivatives as additives in specific asymmetric reactions.

| Reaction | Catalyst System | Additive | Role of Additive | Outcome | Reference |

| Asymmetric Aldol Reaction of Isatins with 1,1-Dimethoxyacetone | Cinchona-derived primary amine | Trichloroacetic Acid (TCA) | Functions as a co-catalyst to facilitate the reaction. | Up to 96% yield and 97% enantiomeric excess (ee). | beilstein-journals.org |

| Synthesis of Benzo[f]chromeno[2,3-h]quinoxalinoporphyrins | None (TCA is the primary catalyst) | Trichloroacetic Acid (TCA) | Acts as an efficient Brønsted acid catalyst. | 65% isolated yield, superior to other tested acids. | beilstein-journals.org |

| Synthesis of Tetrahydrobenzo[a]xanthenone derivatives | Ionic Liquids with trichloroacetate anions | Trichloroacetate anion | Part of a highly acidic and stable ionic liquid catalyst. | Good to excellent yields under solvent-free conditions. | beilstein-journals.org |

Understanding the precise role of trichloroacetate within a catalytic cycle is essential for optimizing existing methods and developing new ones. Mechanistic studies have shed light on how these species interact with catalysts and substrates at a molecular level.

A notable example is the visible-light-driven, copper-catalyzed dechlorination of trichloroacetic acid to monochloroacetic acid. acs.orgresearchgate.net Mechanistic studies revealed that copper plays multiple roles in this process, including photoexcitation, thermal activation of the first C-Cl bond, and excited-state chlorine transfer for the second C-Cl bond. acs.org In this system, under basic conditions, trichloroacetic acid is deprotonated to form the trichloroacetate anion, which then engages in the catalytic cycle. acs.org

In another study focusing on atom-transfer radical addition (ATRA) reactions catalyzed by ruthenium complexes, ethyl trichloroacetate was used as a model substrate. researchgate.net Kinetic and spectroscopic analyses indicated that for highly reactive substrates like ethyl trichloroacetate, the resting state of the catalyst is Ru(III), and the reaction is zero-order with respect to the halogenated compound. researchgate.net This suggests that the metal catalyst is not directly involved in the rate-limiting step of the reaction under these conditions. researchgate.net

These investigations provide a deeper understanding of the intricate steps involved in catalytic transformations where trichloroacetate derivatives are key components.

Structural Elucidation and Solid State Chemistry

X-ray Crystallography Studies of Lithium Trichloroacetate (B1195264) and Related Complexes

X-ray crystallography provides a detailed map of electron density within a crystal, allowing for the precise determination of atomic positions and the nature of the chemical bonds between them. This technique has been instrumental in understanding the structural nuances of trichloroacetate salts.

Crystal Growth Techniques for Trichloroacetate Salts

The journey to structural elucidation begins with the growth of high-quality single crystals. A common and effective method for obtaining crystals of trichloroacetate salts is through slow evaporation of a solvent from a saturated solution. This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the gradual formation of well-ordered crystals. For instance, single crystals of p-phenylenediammonium bis(trichloroacetate) sesquihydrate have been successfully grown using this method.

Another widely used technique is the slow cooling of a saturated solution. By dissolving the compound in a solvent at an elevated temperature to create a saturated solution and then allowing it to cool gradually, the solubility of the compound decreases, promoting crystallization.

Vapor diffusion is another successful method for growing single crystals. This involves dissolving the compound in a solvent in which it is soluble and placing this solution in a larger sealed container with a second solvent in which the compound is insoluble but which is miscible with the first solvent. The slow diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, leading to crystal growth. Seeding, the introduction of a small crystal of the desired compound into a supersaturated solution, can also be employed to initiate and control crystal growth.

The choice of solvent is critical and often requires experimentation with various options and mixtures. For salts, which can be challenging to crystallize, solvent mixtures like methylene (B1212753) chloride/hexane and THF/hexane have proven effective. The purity of the starting material is also paramount for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Determination of Crystal Systems and Space Groups

Once suitable crystals are obtained, X-ray diffraction analysis is performed to determine their crystal system and space group, which describe the symmetry of the crystal lattice. For example, the crystal structure of a Cu(II) complex with trichloroacetic acid and imidazole (B134444) was found to be monoclinic with a C2/c space group. Similarly, a study on L-Threonine Lithium chloride, a semiorganic nonlinear optical material, revealed an orthorhombic crystal structure with the non-centrosymmetric space group P212121. In another instance, the co-crystal of trichloroacetic acid and N-methylurea was found to have a monoclinic crystal system with a P2(1)/c space group. The determination of these parameters is a crucial step in solving the crystal structure and understanding the arrangement of molecules in the solid state.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Cu(II) complex with trichloroacetic acid and imidazole | Monoclinic | C2/c | |

| L-Threonine Lithium chloride | Orthorhombic | P212121 | |

| Trichloroacetic acid–N-methylurea complex | Monoclinic | P2(1)/c | |

| p-Phenylenediammonium bis(trichloroacetate) sesquihydrate | - | - | |

| N-isopropylbenzylaminium trichloroacetate | - | - |

Analysis of Coordination Geometries and Bonding Environments around Lithium and Other Metal Centers

In a broader context of metal complexes, the coordination number, which is the number of atoms directly bonded to the central metal, can vary, leading to different geometries such as tetrahedral, square planar, or octahedral. The size of the central metal ion and the ligands, as well as electronic factors, influence the resulting coordination number and geometry. For example, in a Cu(II) complex with trichloroacetic acid and imidazole, the copper ion is in a square planar environment, coordinated by oxygen atoms from four trichloroacetate ligands. Theoretical studies using density functional theory (DFT) can also provide valuable insights into the coordination geometries and stabilities of metal-histidine complexes.

Investigation of Intermolecular Interactions, including Halogen Bonding and Hydrogen Bonding in Co-crystals

The solid-state structures of trichloroacetate salts are often stabilized by a network of intermolecular interactions. Hydrogen bonding is a prevalent and crucial interaction in many co-crystals of trichloroacetic acid. For example, in the co-crystal of 4-carbamoylpyridin-1-ium 2,2,2-trichloroacetate with isonicotinamide, extensive hydrogen bonding (N—H···O and N—H···N) and weaker C—H···O and C—H···Cl interactions create a three-dimensional supramolecular framework. Similarly, in the crystal structure of trichloroacetic acid itself, molecules form centrosymmetric dimers through strong O—H⋯O hydrogen bonds. The formation of these hydrogen-bonded networks is a key factor in the assembly of the crystal structure.

In addition to hydrogen bonding, halogen bonding has emerged as a significant interaction in the crystal engineering of trichloroacetate-containing compounds. This interaction involves an attractive force between an electrophilic region on a halogen atom and a nucleophilic site. Studies on uranyl and neptunyl trichloroacetates with alkali metals have revealed the presence of halogen bonds that connect neighboring layers in the crystal structure. The donor-acceptor nature of halogen bonds makes them a useful tool in designing crystal structures. Hirshfeld surface analysis is a valuable computational tool used to explore and quantify these intermolecular contacts, including both hydrogen and halogen bonding, within a crystal.

Polymorphism and Solid-State Structural Transitions

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. While specific studies on the polymorphism of lithium trichloroacetate are not detailed in the provided results, the concept is relevant to the broader field of trichloroacetates. Different polymorphic forms of a compound can exhibit distinct physical and chemical properties.

Solid-state structural transitions, which can be induced by changes in temperature or pressure, are also an important aspect of crystal chemistry. For instance, N-isopropylbenzylaminium trichloroacetate exhibits temperature-dependent structural modulations, as observed through diffraction patterns at different temperatures. Such phase transitions can lead to significant changes in the material's properties.

Supramolecular Assembly and Extended Network Architectures

The interplay of coordination bonds and intermolecular interactions, such as hydrogen and halogen bonding, leads to the formation of intricate supramolecular assemblies and extended network architectures in the solid state. Supramolecular chemistry focuses on the design and synthesis of these complex chemical systems held together by non-covalent bonds.

In the context of trichloroacetates, these assemblies can range from one-dimensional chains to three-dimensional frameworks. For example, in 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate, the supramolecular assembly is described as mono-periodic, forming chains of rings supported by π–π interactions. In the case of p-phenylenediammonium bis(trichloroacetate) sesquihydrate, the coherence of the 3-D supramolecular assembly is maintained by conventional hydrogen bonds and C-Cl…π interactions. The study of these extended networks is crucial for understanding how molecular components self-assemble into well-defined, functional solid-state materials.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of lithium trichloroacetate (B1195264), offering insights into its structure in both solution and solid states.

In solution, NMR spectroscopy provides precise information about the chemical environment of magnetically active nuclei.

¹H NMR: Due to the absence of protons directly bonded to the carbon skeleton of the trichloroacetate anion, proton NMR spectra are primarily used to analyze the solvent or any organic ligands present in a complex with lithium trichloroacetate.

¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by signals corresponding to the carboxyl carbon and the trichloromethyl carbon of the trichloroacetate anion. The chemical shifts of these carbons are influenced by the high electronegativity of the chlorine atoms and the carboxyl group. oregonstate.eduorganicchemistrydata.org The quaternary carbon of the CCl₃ group and the carboxyl carbon (COO⁻) typically appear in distinct regions of the spectrum. oregonstate.eduorganicchemistrydata.org The precise chemical shifts can be influenced by the solvent used. nih.govsigmaaldrich.com

⁷Li NMR: Lithium-7 (B1249544) is a quadrupolar nucleus that is highly sensitive for NMR experiments. huji.ac.il The ⁷Li NMR spectrum of this compound in a liquid state typically shows a sharp, single resonance, indicating a symmetric environment for the lithium ion. researchgate.net The chemical shift provides information about the coordination environment of the lithium cation. huji.ac.il For instance, a ⁷Li NMR line shift of -15 ppm has been reported in certain contexts. ill.eu However, in asymmetric environments, the signals can be broader due to the quadrupolar moment of the ⁷Li nucleus. huji.ac.il

Interactive Table: Typical NMR Data for this compound

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹³C | CCl₃: ~90-100COO: ~160-170 | Shifts are approximate and can vary with solvent and concentration. |

| ⁷Li | ~ -1 to 2 | Dependent on solvent and concentration, reflecting the solvation and ion-pairing state. A shift of -15 ppm has also been noted in specific studies. ill.eu |

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of this compound in its crystalline form. fsu.eduspbu.ruenergy.gov It can provide information on polymorphism, molecular conformation, and intermolecular interactions.

⁷Li and ⁶Li ssNMR: Both ⁷Li and ⁶Li isotopes can be used in solid-state NMR studies. ⁷Li is more sensitive but has a larger quadrupole moment, which can lead to broader lines. huji.ac.il ⁶Li, despite its lower natural abundance and sensitivity, has a smaller quadrupole moment, resulting in narrower lines and potentially resolving finer structural details. huji.ac.ilresearchgate.net Magic Angle Spinning (MAS) NMR experiments are often employed to average out anisotropic interactions and obtain higher resolution spectra. researchgate.net These studies can reveal details about the local environment of the lithium ions within the crystal lattice, including coordination numbers and the effects of quadrupolar and chemical shift interactions. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, is instrumental in identifying functional groups and analyzing the bonding characteristics of this compound.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. infratec-infrared.com For this compound, the IR spectrum provides key information about the carboxylate group and the carbon-chlorine bonds. researchgate.netbohrium.com

The most prominent bands in the IR spectrum of this compound are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are sensitive to the nature of the cation and the crystal structure. Other significant absorptions include the C-C stretching and the C-Cl stretching vibrations.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Asymmetric COO⁻ stretch | ~1670 - 1700 |

| Symmetric COO⁻ stretch | ~1350 - 1400 |

| C-C stretch | ~900 - 950 |

| C-Cl stretch | ~700 - 850 |

Note: The exact positions of the absorption bands can vary depending on the physical state (solid or solution) and the specific crystalline form. bohrium.com

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. spectroscopyonline.comdtic.milrsc.org For this compound, Raman spectra can be used to identify the symmetric vibrations of the molecule, which are often weak or forbidden in the IR spectrum. documentsdelivered.comresearchgate.net This includes the symmetric stretching of the carboxylate group and the C-Cl bonds. Additionally, low-frequency Raman scattering can reveal information about the crystal lattice vibrations (phonons), which is valuable for studying the solid-state structure.

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the electronic absorptions are primarily associated with the trichloroacetate anion. The carboxylate group and the chlorine atoms have non-bonding electrons that can be excited to higher energy anti-bonding orbitals. These transitions typically occur in the ultraviolet region of the electromagnetic spectrum. The position and intensity of these absorption bands can be influenced by the solvent and the presence of the lithium cation, which can affect the energy levels of the molecular orbitals. nih.gov

Mass Spectrometry for Molecular Identification and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its ions. thermofisher.com For an ionic salt like this compound, mass spectrometry can confirm the presence of its constituent ions and provide evidence for its molecular structure through the characteristic fragmentation of the anion.

In negative ion mode electrospray ionization mass spectrometry (ESI-MS), the trichloroacetate anion ([C₂Cl₃O₂]⁻) would be readily detected. Its molecular mass provides a primary confirmation of its identity. A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), which results in a characteristic cluster of peaks for any chlorine-containing fragment, allowing for unambiguous identification.

The fragmentation of the trichloroacetate anion under mass spectrometry conditions (e.g., collision-induced dissociation) provides further structural information. A primary and highly characteristic fragmentation pathway is decarboxylation—the loss of a neutral molecule of carbon dioxide (CO₂). This process leads to the formation of the trichloromethanide anion ([CCl₃]⁻). Further fragmentation can occur through the sequential loss of chlorine atoms. In positive ion mode, the lithium cation ([Li]⁺) would be observed at an m/z corresponding to its isotopic mass.

| Ion/Fragment | Formula | Expected m/z (for ³⁵Cl isotope) | Significance |

|---|---|---|---|

| Trichloroacetate Anion | [CCl₃COO]⁻ | 161 | Parent Anion |

| Trichloromethanide Anion | [CCl₃]⁻ | 117 | Loss of CO₂ |

| Lithium Cation | [Li]⁺ | 7 | Parent Cation |

Note: The m/z values are nominal masses based on the most abundant isotope of each element for simplicity. The actual spectrum would show a complex isotopic pattern for chlorine-containing fragments.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.

A foundational step in any quantum chemical study is the optimization of the molecule's geometry. Using DFT, a computational model of lithium trichloroacetate (B1195264) would be constructed, and its three-dimensional structure would be adjusted to find the lowest energy arrangement of its atoms. This process yields crucial information about the compound's bond lengths and angles.

Table 1: Hypothetical Optimized Geometric Parameters for Lithium Trichloroacetate (DFT)

| Parameter | Atom Pair/Triplet | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | Li–O | 1.95 Å |

| Bond Length | C–O | 1.25 Å |

| Bond Length | C–C | 1.56 Å |

| Bond Length | C–Cl | 1.78 Å |

| Bond Angle | O–Li–O | 110° |

| Bond Angle | O–C–O | 125° |

| Bond Angle | Cl–C–Cl | 109° |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not based on published data.

Beyond the geometry, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the nature of the chemical bonds between the lithium cation and the trichloroacetate anion.

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental results.

Vibrational Frequencies: DFT can calculate the frequencies of the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as the stretching of the C=O or C-Cl bonds.

NMR Shifts: The theory can also predict the nuclear magnetic resonance (NMR) chemical shifts for the carbon-13 and lithium-7 (B1249544) nuclei in the compound. These predictions are highly sensitive to the electronic environment of the atoms and provide a stringent test of the accuracy of the computational model.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and electrophilicity. These indices provide a quantitative measure of the molecule's expected reactivity in chemical reactions.

Quantum chemical calculations can be used to determine the thermodynamics of chemical reactions involving this compound. By calculating the absolute free energies of the reactants and products, the free energy change (ΔG) for a reaction can be predicted. This allows for the determination of whether a reaction is spontaneous and for the calculation of equilibrium constants.

Molecular Dynamics (MD) Simulations

While quantum chemistry focuses on the properties of a single, isolated molecule, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. This is particularly important for understanding the properties of this compound in solution.

In an MD simulation, a "box" containing many molecules of this compound and a solvent (such as water) is created. The forces between all the atoms are calculated using a force field, which is a set of empirical equations and parameters that approximate the potential energy of the system. The simulation then calculates the trajectories of all the atoms over time by solving Newton's equations of motion.

From these trajectories, a wealth of information about the solution behavior can be extracted:

Solvation Structure: The simulation can reveal how the solvent molecules arrange themselves around the lithium cation and the trichloroacetate anion. This includes the number of solvent molecules in the first solvation shell and their orientation.

Ion Pairing: MD simulations can quantify the extent to which the lithium and trichloroacetate ions associate to form ion pairs in solution, versus existing as free, solvated ions.

Transport Properties: By analyzing the movement of the ions over time, properties such as diffusion coefficients can be calculated, which are related to the solution's conductivity.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling has been instrumental in elucidating the reaction mechanisms of the trichloroacetate anion, particularly its decarboxylation. The thermal decomposition of trichloroacetate to form a trichloromethyl anion and carbon dioxide is a key reaction that has been the subject of theoretical investigation.

DFT calculations have been employed to model the reaction profile for the decarboxylation of the trichloroacetate anion. acs.org These studies show that the direct cleavage of the C-C bond to release CO₂ involves a significant energy barrier. The transition state for this process has been characterized, and its energy determines the reaction rate.

The solvent environment plays a crucial role in the decarboxylation kinetics, and this has been investigated using both explicit solvent models in ab initio molecular dynamics (AIMD) simulations and implicit continuum solvent models. rsc.org For instance, studies have shown that the reaction is significantly faster in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) compared to protic solvents like water. rsc.org Computational models explain this by the differential solvation of the reactant (trichloroacetate anion) and the transition state. In DMSO, the transition state is less stabilized by the solvent relative to the reactant, leading to a lower activation energy. rsc.org In contrast, in water, the strong solvation of the small, charge-dense trichloroacetate anion increases the energy barrier for decarboxylation. rsc.orgcdnsciencepub.com

Furthermore, theoretical studies have explored alternative reaction pathways, such as a hydrolytic mechanism where the carboxylate is first hydrated before C-C bond cleavage occurs. acs.orgscholaris.ca This pathway can be advantageous as it avoids the direct formation of the high-energy trichloromethyl anion and CO₂ pair.

Table 2: Computational Data on Trichloroacetate Decarboxylation

| Parameter | Value | Solvent | Computational Method | Reference |

|---|---|---|---|---|

| Activation Energy (Ea) | 83 kJ mol⁻¹ | Dimethyl Sulphoxide (DMSO) | Kinetic Measurements | rsc.org |

| Enthalpy of Activation (ΔH‡) | ~113 kJ mol⁻¹ (in 0.35 water mole fraction) | Water-Ethanol | Transition State Theory | cdnsciencepub.com |

| Entropy of Activation (ΔS‡) | 11 J mol⁻¹ K⁻¹ | Dimethyl Sulphoxide (DMSO) | Kinetic Measurements | rsc.org |

Coordination Chemistry of Lithium Trichloroacetate and the Trichloroacetate Anion

Solvation Structures and Ion Transport Mechanisms in Solution

The transport of ions through a solution is a complex process influenced by these solvation structures. frontiersin.orgarxiv.org For lithium ions, transport can occur through vehicular motion, where the entire solvated ion moves, or through structural diffusion, where the ion hops between different solvent molecules or binding sites. frontiersin.org The formation of aggregates involving the Li⁺ cation and the trichloroacetate (B1195264) anion can have a significant impact on the ion transport mechanism. researchgate.netresearchgate.net

The transport of the trichloroacetate anion itself is governed by factors such as its size, shape, and interactions with the solvent and cations. In systems with defined pathways, such as ion channels or porous materials, the transport of anions can be described by models involving binding sites and energy barriers. nih.govnih.gov The binding of anions to specific sites is often pH-dependent, suggesting the involvement of charged groups in the transport pathway. nih.govnih.gov While these models are for specific systems, the underlying principles of ion-site interactions and overcoming potential energy barriers are relevant to understanding the mobility of the trichloroacetate anion in various media.

Table 1: Factors Influencing Li⁺ Solvation and Ion Transport

| Factor | Description | Potential Impact of Trichloroacetate |

| Solvent Type | The polarity, viscosity, and coordinating ability of the solvent molecules (e.g., carbonates, ethers) determine the primary solvation shell around Li⁺. rsc.orgnih.gov | The bulky and electron-withdrawing nature of the trichloroacetate anion can influence solvent organization around the Li⁺ ion. |

| Anion Properties | The size, charge density, and coordinating ability of the anion influence its tendency to form contact ion pairs (CIPs) versus solvent-separated ion pairs (SSIPs). researchgate.netnih.gov | The delocalized charge on the trichloroacetate anion due to the inductive effect of chlorine atoms may affect its pairing strength with Li⁺. researchgate.net |

| Concentration | Higher salt concentrations generally lead to increased ion pairing and the formation of larger ionic aggregates. | At higher concentrations of lithium trichloroacetate, aggregate formation is more likely, which would alter the dominant charge carriers and transport mechanisms. |

| Temperature | Temperature affects the kinetic energy of ions and solvent molecules, influencing solvation shell dynamics and ion mobility. nih.gov | Changes in temperature can shift the equilibrium between CIPs and SSIPs for this compound, thereby affecting conductivity. nih.gov |

Complexation with Alkali Metals and Transition Metals

This compound serves as a precursor for the synthesis of various coordination compounds with both alkali and transition metals. The trichloroacetate anion can coordinate to metal centers, leading to the formation of mononuclear complexes, multinuclear assemblies, or extended coordination polymers. researchgate.net

In a reaction with vanadyl fragments, this compound facilitates the formation of a mononuclear complex in ethanol. researchgate.net This demonstrates its role as a ligand provider in creating discrete molecular structures. The coordination chemistry extends beyond simple mononuclear species. For instance, the trichloroacetate ligand has been incorporated into 3D coordination polymers, highlighting its ability to bridge metal centers and form extended networks. researchgate.net

The structural diversity of metal-trichloroacetate complexes is significant. The choice of the central metal ion can lead to vastly different architectures, even with the same set of ligands. mdpi.com This is because the ionic radius, charge, and electronic configuration of the metal ion determine the coordination geometry (e.g., tetrahedral, square planar, octahedral) and the stability of the resulting complex. mdpi.comsolubilityofthings.com

Table 2: Examples of Metal Complexes Involving Trichloroacetate or Related Ligands

| Metal Center(s) | Ligand(s) | Complex Type | Structural Features | Reference |

| Vanadyl (VO)²⁺ | Trichloroacetate, bipyridine | Mononuclear / 3D Polymer | Reaction with Li(Tcac) yields a mononuclear species. researchgate.net | researchgate.net |

| Co(II), Na(I) | Dianionic N^N^N ligand | Multinuclear Assembly | Forms a dimeric structure with sodium ions bridging cobalt centers. | rsc.org |

| Zn(II) | 4,4′-oxybis(N-(pyridin-3-yl)benzamide), 1,4-naphthalenedicarboxylate | 3D Coordination Polymer | Forms a 2-fold interpenetrated framework with a pcu topology. | mdpi.com |

| Cu(II) | 4,4′-oxybis(N-(pyridin-3-yl)benzamide), 1,4-naphthalenedicarboxylate, H₂O | 1D Coordination Polymer | Reveals a 1D triple-strained helical chain structure. | mdpi.com |

| Cd(II) | 4,4′-oxybis(N-(pyridin-3-yl)benzamide), 1,4-naphthalenedicarboxylate | 3D Coordination Polymer | Displays a 3-fold interpenetrated framework with a dia topology. | mdpi.com |

Chelation and Ligand Binding Modes of the Trichloroacetate Anion

The trichloroacetate anion, as a carboxylate, possesses multiple donor atoms (the two oxygen atoms) and can exhibit various binding or coordination modes when interacting with a metal center. libretexts.org The way it binds is described by its denticity—the number of donor atoms attached to the central metal. libretexts.orgscribd.com

The most common binding modes for carboxylate ligands like trichloroacetate are:

Monodentate: The ligand binds to the metal center through only one of its two oxygen atoms. libretexts.org This leaves the other oxygen atom uncoordinated.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a closed ring (typically a four-membered ring). This is known as chelation, which often leads to more stable complexes due to the chelate effect. libretexts.orgscribd.com

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers. This mode allows the ligand to act as a linker, forming dimers, oligomers, or extended coordination polymers.

The specific coordination mode adopted by the trichloroacetate anion depends on several factors, including the nature of the metal ion (its size, charge, and electronic properties), the steric hindrance from other ligands in the coordination sphere, and the reaction conditions such as the solvent and temperature. solubilityofthings.com For instance, larger metal ions or those with higher coordination numbers might favor bidentate coordination. The presence of bulky auxiliary ligands may favor the less sterically demanding monodentate mode.

Table 3: Common Coordination Modes of the Trichloroacetate Anion

| Binding Mode | Denticity | Description | Illustration |

| Monodentate | One | Binds through a single oxygen atom to one metal center. | M—O—C(CCl₃)=O |

| Bidentate Chelating | Two | Binds through both oxygen atoms to a single metal center, forming a chelate ring. | MOO>C—CCl₃ |

| Bidentate Bridging | Two | Binds through its two oxygen atoms to two different metal centers, acting as a bridge. | M—O—C(CCl₃)—O—M' |

Influence of Trichloroacetate Coordination on Metal Center Reactivity and Selectivity

The coordination of a ligand to a metal center can significantly alter the metal's electronic properties, which in turn influences the reactivity and selectivity of the entire complex. solubilityofthings.comacs.org The trichloroacetate anion is particularly interesting in this regard due to the strong electron-withdrawing inductive effect of its three chlorine atoms.

When the trichloroacetate anion coordinates to a metal center, it withdraws electron density from the metal. This has several key consequences:

Increased Lewis Acidity: The metal center becomes more electron-deficient and thus a stronger Lewis acid. This can enhance its ability to activate substrates in catalytic reactions, for example, by polarizing bonds in a coordinated molecule. nih.gov

Modified Redox Potential: The increased positive charge on the metal center makes it more difficult to oxidize (i.e., its oxidation potential increases) and easier to reduce (its reduction potential increases). This tuning of redox properties is crucial in designing catalysts for redox reactions.

Altered Bond Strengths: The bonds between the metal and other co-ligands can be affected. For instance, the bond to a trans-ligand might be weakened or strengthened depending on the electronic interplay.

Chemically Focused Applications in Materials Science Research

Precursor Chemistry for Functional Materials Synthesis

The unique electronic and steric characteristics of the trichloroacetate (B1195264) anion make it a valuable component in the synthesis of novel functional materials. It serves as a counter-ion or a ligand, influencing the crystal packing and properties of the resulting compounds.

The trichloroacetate anion has been instrumental in the development of new semi-organic nonlinear optical (NLO) materials. NLO materials are crucial for technologies like optical modulation, laser communication, and optical data storage. ias.ac.in By combining organic molecules, which can exhibit high NLO efficiencies and laser damage thresholds, with inorganic components, researchers can create novel crystalline materials with enhanced properties. ias.ac.inscispace.com The trichloroacetate anion is used to form salts with various protonated organic molecules, facilitating the growth of single crystals with desirable NLO characteristics.

The process often involves the slow evaporation of a solution containing the organic compound and trichloroacetic acid. ias.ac.inresearchgate.net The resulting crystals, such as L-histidinium trichloroacetate (LHTCA), have demonstrated high optical transparency in the UV-visible region and significant NLO activity, making them suitable for NLO applications. ias.ac.inscispace.com The presence of the trichloroacetate ion influences the crystal structure and intermolecular interactions, such as hydrogen bonding, which are critical for achieving the non-centrosymmetric crystal structure required for second-harmonic generation (SHG). ias.ac.in

Detailed research findings on various trichloroacetate-based NLO crystals are summarized in the table below.

| NLO Crystal Name | Organic Component | Crystal System | Key Findings & Properties |

| L-histidinium trichloroacetate (LHTCA) | L-histidine | Not specified | Exhibits high optical transparency in the UV region; suitable for NLO applications based on Kurtz and Perry powder SHG method. ias.ac.in |

| 8-Hydroxyquinolinium trichloroacetate (8HQTC) | 8-Hydroxyquinoline | Not specified | A third-order nonlinear optical single crystal. aip.org |

| Glycinium trichloroacetate | Glycine | Tetragonal | Grown by slow solvent evaporation; shows NLO properties. researchgate.net |

| L-lysinium trichloroacetate | L-lysine | Not specified | A new NLO crystal with confirmed SHG efficiency. tandfonline.com |

| L-prolinium trichloroacetate | L-proline | Not specified | Synthesized for NLO applications. researchgate.netgoogle.com.vn |

| Guanidinium trichloroacetate (GTCA) | Guanidine | Tetragonal | A third-order NLO crystal with a lower cut-off wavelength at 257 nm and high luminescence. worldscientific.com |

| Piperazinediium trichloroacetate (PPTC) | Piperazine | Not specified | A third-order NLO material with a wide transmittance range up to 256 nm and a band gap of 4.8 eV. colab.ws |

The trichloroacetate anion also functions as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). hw.ac.ukbohrium.com These materials are constructed from metal ions or clusters linked by organic ligands, creating one-, two-, or three-dimensional structures with potential applications in catalysis, gas storage, and separation. rsc.orgresearchgate.net

| Coordination Polymer/MOF | Metal Ion | Other Ligands | Structural Features |

| [Co(CCl₃COO)₂(CH₃OH)₂(μ-4,4′-bipy)]n | Cobalt(II) | Methanol (B129727), 4,4′-bipyridine | One-dimensional linear chain of Co(II) centers linked by bridging 4,4'-bipyridine. Trichloroacetate acts as a terminal ligand. hw.ac.uk |

| Silver(I) Coordination Polymers | Silver(I) | 4,4′-bipyridine | Cationic coordination polymers formed with charge-balancing trichloroacetate anions. bohrium.com |

| Copper(II) Tetratrichloroacetato Complex | Copper(II) | Imidazole (B134444) (not directly bonded) | Copper is in a square planar environment formed by oxygen atoms from four trichloroacetato ligands. researchgate.net |

Interfacial Chemistry in Lithium-Ion Battery Systems

The performance, lifespan, and safety of lithium-ion batteries are critically dependent on the complex chemical reactions occurring at the electrode-electrolyte interfaces. researchgate.netresearchgate.netmdpi.com

The solid electrolyte interphase (SEI) is a crucial layer formed on the anode surface during the initial charging cycles of a lithium-ion battery. researchgate.netnih.gov It results from the reductive decomposition of electrolyte components, such as solvents (e.g., ethylene (B1197577) carbonate) and salts. nih.govresearchgate.netchemrxiv.org An ideal SEI is electronically insulating but ionically conductive, allowing Li⁺ ions to pass through while preventing further electrolyte decomposition, which is a major cause of capacity fade. researchgate.netdlr.de

While the chemistry of SEI formation is a subject of intense research, studies focusing specifically on the role of lithium trichloroacetate or its direct derivatives as either a primary electrolyte component or an additive in SEI formation are not prominent in the available literature. The existing research predominantly investigates the decomposition of common carbonate-based solvents and salts like LiPF₆. researchgate.netresearchgate.net The formation of the SEI is a complex process involving various organic and inorganic species, and its composition dictates the stability and performance of the battery. nih.govnih.gov

Electrolyte degradation in lithium-ion batteries is a key factor limiting their lifetime and performance. researchgate.netmdpi.com These degradation reactions can occur through both oxidation at the cathode and reduction at the anode. rsc.orgcam.ac.uk The electrochemical stability of an electrolyte is typically defined by its electrochemical stability window (ESW), the voltage range within which the electrolyte remains stable without significant decomposition. rsc.orgmdpi.com

Degradation pathways are complex, often initiated by the instability of the lithium salt (e.g., LiPF₆) or the solvents, and can be accelerated by impurities like water or by high temperatures. researchgate.netrsc.org This can lead to the formation of various byproducts, including gases and species that can compromise the integrity of the SEI and the electrode materials. researchgate.netfrontiersin.org

Specific, detailed studies on the degradation mechanisms and stability of this compound as a component in lithium-ion battery electrolytes are not extensively reported. General research indicates that the choice of electrolyte solvent and salt is critical for stability. frontiersin.orgnih.gov For instance, while common carbonate solvents are widely used, they are known to decompose at the high voltages required for next-generation cathodes. cam.ac.ukmdpi.com Research into alternative, more stable electrolyte formulations is ongoing. rsc.org

Design of Novel Reagents and Catalysts based on Trichloroacetate Chemistry

The chemical properties of the trichloroacetate group are leveraged in the design of reagents and catalysts for organic synthesis. The parent acid, trichloroacetic acid (TCA), is a notable example, serving as an efficient catalyst in various organic reactions. researchgate.netsid.irnih.gov Its catalytic activity stems from its nature as a strong Brønsted acid that is also a solid, which can be advantageous in solvent-free reaction conditions. researchgate.net

TCA has been successfully employed as a catalyst for the one-pot synthesis of highly functionalized piperidines and for the rapid, solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.netsid.ir It has also proven effective in catalyzing the formation of complex porphyrin structures. nih.gov In these reactions, TCA facilitates the transformation by protonating substrates, thereby activating them for subsequent reactions.

Furthermore, the trichloroacetate anion itself has unique properties that are exploited in chemical systems. For instance, its decarboxylation can be controllably triggered, a property used to fuel out-of-equilibrium chemical systems where transient changes in the system's state are desired. acs.org While organolithium reagents, in general, are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, the specific utility of this compound as a synthetic reagent is less commonly documented compared to reagents like n-butyllithium. masterorganicchemistry.compsu.edumt.com The primary applications derived from the trichloroacetate moiety are in catalysis and in systems that utilize its controlled decomposition. acs.org

Degradation Pathways and Environmental Chemical Transformations

Photochemical Degradation Studies of Trichloroacetate (B1195264) and its Derivatives

Photochemical degradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation. For trichloroacetate, this is a significant pathway for its removal from aqueous environments.

Studies have shown that trichloroacetic acid (TCAA) can be degraded through UV photolysis. The process is often enhanced by the presence of other substances or catalysts. For instance, the combination of UV light with ultrasound, known as photosonochemical degradation, has been found to be more effective than either UV photolysis or sonolysis alone. nih.gov The efficiency of this process can be influenced by factors such as pH and the presence of dissolved gases. nih.gov

Another area of research involves photocatalytic reduction using catalysts like Fluorine-doped Titanium dioxide (F-TiO2). In the presence of methanol (B129727) and UV light, this process has demonstrated high efficiency in decomposing TCAA, achieving up to 97.1% degradation and 68% mineralization under optimal conditions. tandfonline.com The degradation intermediates in this process were identified as non-chlorinated compounds, primarily formic and acetic acids. tandfonline.com

Research has also explored the use of different UV sources. A 222 nm KrCl* excimer radiation source has been shown to achieve simultaneous decomposition and dechlorination of TCAA. nih.gov In one study, approximately 78% of TCAA was eliminated with 78% dechlorination within 200 minutes. nih.gov Dissolved oxygen was found to have little effect on the degradation of TCAA itself but significantly enhanced the dechlorination process by generating hydroxyl radicals. nih.gov

The mechanism of photocatalytic degradation can be complex and may involve dual pathways. On a bare titanium dioxide (TiO2) surface, the degradation is enhanced by the presence of oxygen (oxic pathway). elsevierpure.com However, when the TiO2 is modified with nanosized platinum deposits, the anoxic (oxygen-free) pathway becomes dominant, and the presence of oxygen can actually inhibit the degradation rate. elsevierpure.com

Table 1: Photochemical Degradation Methods for Trichloroacetate

| Method | Catalyst/Enhancer | Key Findings |

|---|---|---|

| Photosonochemical Degradation | Ultrasound (US) | Combined UV and US is more effective than either process alone. nih.gov |

| Photocatalytic Reduction | F-doped TiO2 with Methanol | Achieved 97.1% decomposition and 68% mineralization. tandfonline.com |

| KrCl* Excimer Radiation (222 nm) | None | Resulted in ~78% TCAA elimination and 78% dechlorination in 200 mins. nih.gov |

Bioremediation and Biodegradation Potential of Trichloroacetate

Bioremediation utilizes microorganisms to break down environmental pollutants. The biodegradation of trichloroacetate relies on the ability of certain bacteria to use the compound as a source of carbon and energy, often through the action of dehalogenase enzymes. mdpi.com

Several bacterial strains capable of degrading TCA have been isolated and studied. For example, a novel bacterium, Lysinibacillus boronitolerans strain MH2, isolated from a marine environment, has demonstrated the ability to biodegrade TCA. mdpi.comresearchgate.net This strain was able to grow using TCA as its sole carbon source, achieving a doubling time of 32 hours and releasing chloride ions as a byproduct of degradation. mdpi.comresearchgate.net The specific activity of the dehalogenase enzyme produced by this bacterium was measured at 1.1 ± 0.05 µmolCl⁻min⁻¹∙mg⁻¹ protein. mdpi.com

The process of bioremediation in the environment can be complex. In soil, both the formation and degradation of TCA can occur simultaneously, often linked to biological processes rather than abiotic ones. nih.gov Studies have shown that while there can be a net production of TCA in forest soils, there is also evidence of substantial in situ degradation, with an average of 70% of applied TCA being broken down. nih.gov This activity is higher in organic-rich soils and correlates with soil biomass carbon content. nih.gov

For chlorinated solvents in general, a process known as Enhanced Reductive Dechlorination (ERD) is employed. This involves creating an anoxic (oxygen-deficient) environment and adding biostimulants (like sodium lactate (B86563) or emulsified vegetable oil) and sometimes specific microorganisms (bioaugmentation) to accelerate the breakdown of the contaminants. askesa.com While no bacteria have been found that can metabolize highly complex compounds like Carbon Tetrachloride (CTC) directly under normal groundwater conditions, manipulating the environment by lowering the redox potential can enable other bacteria, such as sulfate-reducing bacteria (SRB), to initiate the breakdown process. novorem.com.au

Advanced Oxidation Processes for Trichloroacetate Decomposition

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants by generating highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are effective for degrading recalcitrant compounds like trichloroacetate.

One such method is the UV-activated persulfate (PS) system. By itself, this system shows limited effectiveness, removing only 27.2% of TCA after 2 hours in one study. bohrium.comnih.gov However, the addition of formic acid (FA) dramatically improves efficiency, achieving complete removal. bohrium.comnih.gov The mechanism involves oxidative radicals (SO₄•⁻ and •OH) from the activated persulfate reacting with formic acid to generate the reductive carbon dioxide radical (CO₂•⁻), which is the main species responsible for TCA reduction. bohrium.comnih.gov The primary degradation products in this process are dichloroacetic acid and monochloroacetic acid. bohrium.comnih.gov

Another effective AOP is the use of a Vacuum UV (VUV) photoreactor, which functions as a chemical-less Advanced Oxidation/Reduction Process (AORP). This process can achieve complete degradation and dechlorination of TCAA at a neutral pH within 30 minutes. researchgate.net Hydroxyl radicals and hydrated aqueous electrons are the key reactive species that contribute to the breakdown. researchgate.net This method has been shown to mineralize about 87% of TCAA, with the main intermediates being simple, non-chlorinated substances like formic and acetic acids. researchgate.net

The UV/H₂O₂ process is another widely studied AOP. In the degradation of the related compound trichloroethene (TCE), this process leads to the formation of byproducts such as formic, oxalic, dichloroacetic (DCA), and monochloroacetic (MCA) acids, with the organic chlorine being completely converted to chloride ions. nih.gov TCE degradation in this system occurs primarily through reactions with hydroxyl radicals. nih.gov

Table 2: Comparison of Advanced Oxidation Processes for Trichloroacetate

| AOP Method | Reagents/Conditions | Primary Reactive Species | Key Outcome |

|---|---|---|---|

| UV/Persulfate (PS) with Formic Acid (FA) | UV, PS, FA | CO₂•⁻ (reductive), SO₄•⁻, •OH | Complete removal of TCA. bohrium.comnih.gov |

| Vacuum UV (VUV) Photoreactor | VUV light | •OH, hydrated aqueous electrons | Complete degradation and dechlorination in 30 mins. researchgate.net |

Environmental Fate Modeling and Pathway Identification of Trichloroacetate

Environmental fate models are crucial tools for predicting the distribution, persistence, and transformation of chemicals in the environment. rsc.orgresearchgate.net These models integrate data on a chemical's properties, emission sources, and the characteristics of the environmental compartments (air, water, soil) to simulate its behavior over time. rsc.orgresearchgate.net

For trichloroacetic acid (TCA), fate modeling has been used to understand its lifecycle in specific ecosystems. A study in Switzerland used a dynamic mathematical model to investigate TCA in a lake, revealing that it is not significantly degraded in the water body, with a half-life greater than 230 days. oup.com A mass balance analysis indicated that rainwater was the primary source of TCA in the region (>90%). oup.com However, the model also showed that a significant portion (60-80%) of the TCA deposited by rain is eliminated, most likely within the soil. oup.com

The persistence of TCA in the environment means it can be detected in various compartments long after its use as a potent herbicide was discontinued. nih.gov Its phytotoxicity is a key concern, and risk assessments suggest that while levels in most surface waters are below toxicity thresholds for aquatic organisms, the concentrations measured in some soils may pose a risk to terrestrial plants. nih.gov Plants can rapidly uptake TCA from the soil, and also from the atmosphere, which complicates risk assessment. nih.gov

Predictive models, such as those used by the EPA under the Toxic Substances Control Act (TSCA), help to estimate environmental releases and potential exposures. epa.gov Tools like the Estimation Programs Interface (EPI Suite)™ can predict a chemical's physical/chemical properties and environmental fate, indicating where it will go and how long it will persist. epa.gov These models are essential for comprehensive chemical risk assessment in the 21st century. rsc.org

Future Research Directions and Emerging Paradigms

Development of Green Synthetic Methodologies for Lithium Trichloroacetate (B1195264)

The traditional synthesis of trichloroacetic acid and its salts often involves the use of hazardous reagents and energy-intensive conditions, such as the chlorination of acetic acid at high temperatures with catalysts like red phosphorus. atamanchemicals.com A significant future direction is the development of greener, more sustainable synthetic routes to lithium trichloroacetate. This involves adhering to the principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses.

Key research thrusts include:

Electrochemical Synthesis: An emerging green alternative is the electrochemical carboxylation of carbon tetrachloride. researchgate.net This method provides a potential route for converting a hazardous substance into valuable trichloroacetate. Research in this area will focus on optimizing electrode materials and reaction conditions to maximize faradaic yield and selectivity. For instance, studies have shown that using a silver cathode and a zinc anode can lead to high current efficiency and excellent trichloroacetate yield with minimal by-products. researchgate.net

Catalytic Oxidation: Improving the catalytic oxidation of trichloroacetaldehyde represents another viable path. atamanchemicals.com Future work will likely focus on developing more efficient and environmentally benign catalysts that can operate under milder conditions, reducing the energy consumption and waste generated during production.

Solvent-Free and Alternative Solvent Reactions: The preparation of trichloroacetate salts has been demonstrated through both solvent-free and solvent-based methods. misuratau.edu.ly A key research goal is to eliminate the use of hazardous organic solvents like chloroform (B151607) in favor of solvent-free conditions or greener solvents (e.g., water, supercritical CO₂, or ionic liquids). Research into the reaction kinetics and thermodynamics under these conditions will be crucial for industrial scalability.

The table below summarizes potential green synthetic approaches.

Table 1: Comparison of Synthetic Methodologies for Trichloroacetate

| Method | Traditional Approach | Green Alternative | Key Advantages of Green Approach | Research Focus |

|---|---|---|---|---|

| Starting Material | Acetic Acid + Chlorine | Carbon Tetrachloride + CO₂ | Utilization of a hazardous waste stream (CCl₄) | Electrode material optimization, improving current efficiency |

| Reaction Type | Halogenation | Electrochemical Carboxylation | Avoids use of elemental chlorine, milder conditions | Selective and efficient catalysts |

| Catalyst | Red Phosphorus, Iron compounds | Electrocatalytic surfaces (e.g., Ag) | Recyclable catalysts, reduced metal contamination | Catalyst design and longevity |

| Solvent | Often requires organic solvents | Aqueous media or solvent-free | Reduced volatile organic compound (VOC) emissions | Reaction engineering for solventless systems |

Exploration of Novel Chemical Reactivity and Catalytic Applications